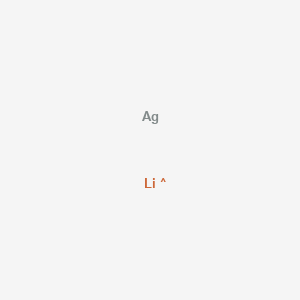

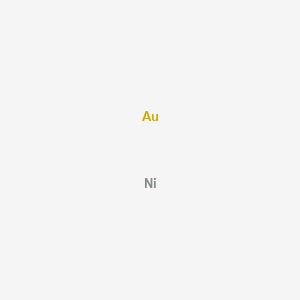

Gold--nickel (1/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gold–nickel (1/1) is an alloy composed of equal parts gold and nickel. This compound is known for its unique combination of properties derived from both metals, making it valuable in various industrial and scientific applications. Gold is renowned for its excellent conductivity, resistance to oxidation, and malleability, while nickel contributes strength, durability, and magnetic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Gold–nickel (1/1) can be synthesized through several methods, including:

Electrodeposition: This involves the co-deposition of gold and nickel from a solution containing their respective salts.

Mechanical Alloying: This method involves the mechanical mixing of gold and nickel powders, followed by heat treatment to form a homogeneous alloy.

Chemical Vapor Deposition (CVD): In this process, gold and nickel are deposited from their gaseous precursors onto a substrate, forming a thin film of the alloy.

Industrial Production Methods

In industrial settings, gold–nickel (1/1) is often produced using large-scale electrodeposition techniques. This method is favored due to its ability to produce high-purity alloys with precise control over composition and thickness .

Análisis De Reacciones Químicas

Types of Reactions

Gold–nickel (1/1) undergoes various chemical reactions, including:

Reduction: Nickel oxides can be reduced back to metallic nickel using reducing agents such as hydrogen gas.

Substitution: The alloy can participate in substitution reactions where nickel atoms are replaced by other metals, altering the alloy’s properties.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Metal salts in solution, often under electrochemical conditions.

Major Products

Oxidation: Nickel oxide and metallic gold.

Reduction: Metallic nickel and gold.

Substitution: Alloys with altered compositions and properties.

Aplicaciones Científicas De Investigación

Gold–nickel (1/1) has a wide range of applications in scientific research, including:

Catalysis: The alloy is used as a catalyst in various chemical reactions due to its unique surface properties.

Biomedical Applications: Gold–nickel nanoparticles are explored for use in drug delivery, imaging, and as antibacterial agents.

Electronics: The alloy’s excellent conductivity and resistance to oxidation make it valuable in electronic components and connectors.

Magnetic Applications: Due to the magnetic properties of nickel, the alloy is used in magnetic storage devices and sensors.

Mecanismo De Acción

The effects of gold–nickel (1/1) are primarily due to the combined properties of gold and nickel. The alloy’s mechanism of action in various applications includes:

Catalysis: The alloy provides active sites for chemical reactions, enhancing reaction rates and selectivity.

Antibacterial Activity: The release of nickel ions can disrupt bacterial cell membranes, leading to cell death.

Electrical Conductivity: The presence of gold ensures excellent conductivity, while nickel provides structural integrity.

Comparación Con Compuestos Similares

Gold–nickel (1/1) can be compared with other similar alloys, such as:

Gold–copper: This alloy is also used in electronics but lacks the magnetic properties of nickel.

Nickel–copper: Known for its corrosion resistance and strength, but does not have the same conductivity as gold.

Gold–palladium: Used in catalysis and electronics, offering excellent resistance to oxidation but at a higher cost.

Conclusion

Gold–nickel (1/1) is a versatile alloy with unique properties derived from both gold and nickel. Its applications span various fields, including catalysis, biomedical research, electronics, and magnetic devices. The alloy’s preparation methods, chemical reactions, and mechanisms of action highlight its significance in scientific and industrial contexts.

Propiedades

Número CAS |

12044-85-8 |

|---|---|

Fórmula molecular |

AuNi |

Peso molecular |

255.660 g/mol |

Nombre IUPAC |

gold;nickel |

InChI |

InChI=1S/Au.Ni |

Clave InChI |

MSNOMDLPLDYDME-UHFFFAOYSA-N |

SMILES canónico |

[Ni].[Au] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.